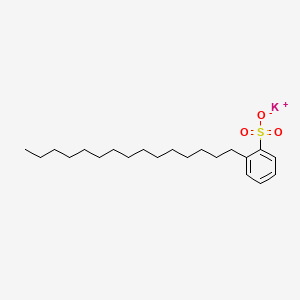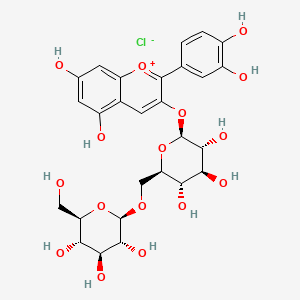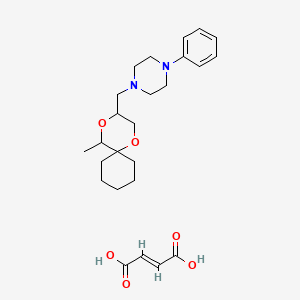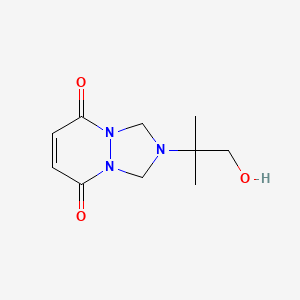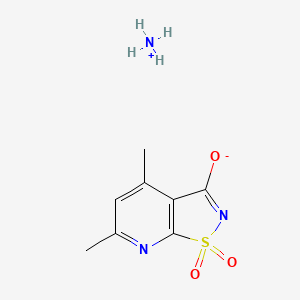
2-(diethylamino)ethyl 2-cyclohexyl-3-hydroxy-3-propylhexanoate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(diethylamino)ethyl 2-cyclohexyl-3-hydroxy-3-propylhexanoate;hydrochloride is a chemical compound with the molecular formula C21H42ClNO3 and a molecular weight of 392.016 g/mol . This compound is known for its unique structure, which includes a diethylaminoethyl group, a cyclohexyl group, and a hydroxypropylhexanoate moiety. It is often used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 2-(diethylamino)ethyl 2-cyclohexyl-3-hydroxy-3-propylhexanoate;hydrochloride involves several steps. . The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .
Análisis De Reacciones Químicas
2-(diethylamino)ethyl 2-cyclohexyl-3-hydroxy-3-propylhexanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
2-(diethylamino)ethyl 2-cyclohexyl-3-hydroxy-3-propylhexanoate;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: This compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Mecanismo De Acción
The mechanism of action of 2-(diethylamino)ethyl 2-cyclohexyl-3-hydroxy-3-propylhexanoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can interact with amino acid residues in proteins, leading to changes in their activity or function. Additionally, the hydroxypropylhexanoate moiety can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s effects .
Comparación Con Compuestos Similares
Similar compounds to 2-(diethylamino)ethyl 2-cyclohexyl-3-hydroxy-3-propylhexanoate;hydrochloride include:
Hexanoic acid 2-(diethylamino)ethyl ester: This compound shares the diethylaminoethyl and hexanoic acid components but lacks the cyclohexyl and hydroxypropyl groups.
Mepiquat chloride: Another compound with a diethylaminoethyl group, used primarily in agricultural applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
96168-19-3 |
|---|---|
Fórmula molecular |
C21H42ClNO3 |
Peso molecular |
392.0 g/mol |
Nombre IUPAC |
2-(diethylamino)ethyl 2-cyclohexyl-3-hydroxy-3-propylhexanoate;hydrochloride |
InChI |
InChI=1S/C21H41NO3.ClH/c1-5-14-21(24,15-6-2)19(18-12-10-9-11-13-18)20(23)25-17-16-22(7-3)8-4;/h18-19,24H,5-17H2,1-4H3;1H |
Clave InChI |
XYVLNIYREJHRBZ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CCC)(C(C1CCCCC1)C(=O)OCCN(CC)CC)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




